N-(3-methylbutan-2-yl)oxan-4-amine
Description
Properties
CAS No. |
1157010-38-2 |
|---|---|
Molecular Formula |
C10H21NO |
Molecular Weight |
171.3 |
Purity |
85 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for N 3 Methylbutan 2 Yl Oxan 4 Amine
Precursor Synthesis and Structural Modifications
The construction of N-(3-methylbutan-2-yl)oxan-4-amine relies on the availability of two key building blocks: a suitable oxan-4-one derivative and 3-methylbutan-2-amine.
Synthesis of Oxan-4-one Derivatives
Tetrahydro-4H-pyran-4-one, also known as oxan-4-one, is the foundational precursor for the heterocyclic component of the target molecule. chemspider.comtcichemicals.comtcichemicals.comnih.govbldpharm.com Several synthetic routes to 4H-pyran-4-one and its derivatives have been developed, reflecting their importance in various applications. asianpubs.orgmdpi.com One industrial method for preparing tetrahydro-4H-pyran-4-one involves the reaction of 3-chloropropionyl chloride with ethylene (B1197577) gas in the presence of aluminum trichloride. google.com This is followed by hydrolysis and subsequent cyclization to yield the desired ketone. google.com
Derivatives of 4H-pyran-4-one can be synthesized through various methods, including the reduction of corresponding carboxaldehyde derivatives. asianpubs.org The pyran scaffold itself is a key component in many bioactive molecules, exhibiting a range of biological activities. nih.gov
Synthesis of 3-Methylbutan-2-amine Precursors
3-Methylbutan-2-amine is a chiral primary amine that serves as the N-alkylating agent in the synthesis of the target compound. solubilityofthings.comchemspider.comstenutz.eu It can be prepared through various established methods for amine synthesis. One common approach is the reduction of the corresponding oxime or nitrile. For instance, 3-methyl-2-butanone (B44728) can be converted to its oxime, which is then reduced to the amine. Alternatively, nitriles can undergo reduction to form primary amines. biosynth.com It is also used in the production of various amino acids and agrochemicals. solubilityofthings.com
Reductive Amination Strategies for N-Alkylation
The key step in the formation of this compound is the coupling of the oxan-4-one precursor with 3-methylbutan-2-amine via reductive amination. This versatile reaction can be carried out through direct or indirect protocols.
Direct Reductive Amination Protocols
Direct reductive amination, or one-pot synthesis, involves the reaction of the ketone (oxan-4-one) and the amine (3-methylbutan-2-amine) in the presence of a reducing agent. youtube.comyoutube.comyoutube.com The reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then immediately reduced to the target secondary amine. youtube.com This method is often preferred for its efficiency and operational simplicity.
A variety of reducing agents can be employed for this transformation. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are commonly used because they are mild enough not to reduce the ketone starting material but are effective in reducing the intermediate iminium ion. youtube.com Catalytic hydrogenation using a metal catalyst such as palladium on carbon (Pd/C) is another effective method. youtube.com The choice of reducing agent and reaction conditions can be optimized to maximize the yield of the desired secondary amine. organic-chemistry.org
Interactive Table: Common Reducing Agents for Direct Reductive Amination
| Reducing Agent | Abbreviation | Key Features |
| Sodium Cyanoborohydride | NaBH3CN | Mild and selective for imines/iminium ions. youtube.com |
| Sodium Triacetoxyborohydride | NaBH(OAc)3 | Mild, less toxic alternative to NaBH3CN. youtube.com |
| Palladium on Carbon/H2 | Pd/C, H2 | Effective for catalytic hydrogenation. youtube.com |
Indirect Amine Formation via Intermediate Reduction
An alternative to the one-pot approach is a two-step, indirect method. This involves the initial formation and isolation of the imine intermediate from the condensation of oxan-4-one and 3-methylbutan-2-amine. The purified imine is then reduced in a separate step to yield this compound.
This method can be advantageous when the direct reductive amination leads to side products or when the imine intermediate is particularly stable. The reduction of the isolated imine can be achieved using a broader range of reducing agents, including stronger reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4), as the ketone starting material is no longer present. youtube.com
Stereoselective Synthesis of this compound
The synthesis of specific stereoisomers of this compound can be achieved by employing stereocontrolled synthetic strategies. Given that 3-methylbutan-2-amine is a chiral molecule, using a single enantiomer of this precursor will lead to the formation of a diastereomeric mixture of the final product if the oxane ring contains stereocenters.
To obtain a single stereoisomer of the final product, either a stereoselective synthesis of the oxan-4-one precursor with defined stereochemistry is required, or a chiral separation of the final diastereomeric mixture must be performed. Chiral chromatography is a common technique for separating diastereomers.
Furthermore, stereoselective reductive amination methods can be employed. These methods often utilize chiral catalysts or auxiliaries to control the stereochemical outcome of the imine reduction, leading to the preferential formation of one diastereomer over the other.
Chiral Auxiliary Approaches
The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. wikipedia.org In the synthesis of this compound, a chiral auxiliary can be temporarily attached to either the amine or the ketone precursor to direct the stereoselective formation of the new chiral center at the C-4 position of the oxane ring. nih.gov These auxiliaries, often derived from naturally occurring chiral molecules like amino acids or terpenes, create a chiral environment that biases the approach of the reagents to one face of the molecule. nih.gov
One plausible approach involves the use of a chiral auxiliary, such as a derivative of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP), to form a chiral hydrazone with oxan-4-one. Subsequent alkylation or reductive amination would proceed with high diastereoselectivity, followed by the removal of the auxiliary to yield the desired chiral amine. While specific data for this compound is not extensively documented, the general effectiveness of this methodology is widely recognized in the synthesis of chiral amines. arizona.edu
Asymmetric Catalysis in Amination Reactions
Asymmetric catalysis offers a more atom-economical approach to establishing stereocenters, as it avoids the need for stoichiometric amounts of a chiral auxiliary. nih.govacs.org In the context of synthesizing this compound, asymmetric amination of oxan-4-one or its derivatives can be achieved using a chiral catalyst. nih.govacs.orgnih.gov Chiral phosphoric acids, for instance, have emerged as powerful catalysts for the direct asymmetric amination of ketones. nih.govacs.org These catalysts can activate the ketone towards nucleophilic attack by the amine while creating a chiral pocket that dictates the stereochemical outcome.
Another catalytic strategy involves the use of transition metal catalysts, such as those based on iridium or rhodium, in combination with chiral ligands. ontosight.ai These complexes can catalyze the asymmetric reductive amination of oxan-4-one with 3-methylbutan-2-amine. The choice of ligand is crucial for achieving high enantioselectivity.
Below is an illustrative data table based on the asymmetric amination of cyclic ketones using a chiral phosphoric acid catalyst, demonstrating the potential effectiveness of this approach.
Table 1: Illustrative Asymmetric Amination of a Cyclic Ketone Analog
| Entry | Catalyst | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| 1 | (S)-TRIP | Xylenes | 60 | Low | - |
| 2 | (R)-TCYP | Xylenes | 60 | 38 | 97 |
| 3 | (R)-H8-TCYP | Xylenes | 60 | 45 | 95 |
Data is illustrative and based on the amination of 2-phenylcyclohexanone (B152291) as a model substrate. acs.org
Diastereoselective Control in Reductive Amination
Reductive amination is a cornerstone of amine synthesis and a direct method for preparing this compound from oxan-4-one and 3-methylbutan-2-amine. numberanalytics.comyoutube.comyoutube.comyoutube.comyoutube.com The reaction proceeds through the formation of an imine or enamine intermediate, which is then reduced in situ. acsgcipr.orgrsc.org When a chiral amine like (R)- or (S)-3-methylbutan-2-amine is used, the inherent chirality of the amine can influence the stereochemical outcome of the reduction, leading to diastereoselective formation of the product.
The choice of reducing agent plays a significant role in the level of diastereoselectivity. acsgcipr.org Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). numberanalytics.comacsgcipr.org The steric bulk of the reducing agent and the reaction conditions can be tuned to favor the formation of one diastereomer over the other. For example, bulkier reducing agents may exhibit higher facial selectivity in the reduction of the iminium ion intermediate.
Alternative Synthetic Routes
While reductive amination is the most direct approach, other synthetic strategies can be envisioned for the preparation of this compound.
Nucleophilic Substitution Reactions
An alternative route involves the nucleophilic substitution of a suitable leaving group at the C-4 position of the oxane ring by 3-methylbutan-2-amine. libretexts.orgyoutube.com For instance, 4-bromooxan or a similar derivative could be reacted with the amine. However, this approach can be complicated by competing elimination reactions and potential over-alkylation of the amine. libretexts.org The Gabriel synthesis, which utilizes a phthalimide (B116566) anion as an ammonia (B1221849) surrogate, offers a classic method to avoid over-alkylation in the synthesis of primary amines and can be adapted for secondary amines with some modifications. libretexts.org
Ring-Opening and Cyclization Methodologies
More complex, multi-step syntheses could involve the ring-opening of an epoxide followed by a cyclization step to form the oxane ring. masterorganicchemistry.commasterorganicchemistry.comlibretexts.orglibretexts.orgtransformationtutoring.com For example, a suitably substituted epoxyalkene could undergo a nucleophilic attack by an amine, followed by an intramolecular cyclization to construct the tetrahydropyran (B127337) ring. While less direct, such methods can offer a high degree of stereochemical control.
Reaction Optimization and Process Chemistry Considerations
For the large-scale synthesis of this compound, particularly in an industrial setting, reaction optimization and process chemistry are critical. numberanalytics.com Key considerations for the dominant reductive amination pathway include:
Catalyst Loading: Minimizing the amount of expensive metal catalysts or chiral auxiliaries is crucial for cost-effectiveness. numberanalytics.com
Solvent Selection: The choice of solvent can significantly impact reaction rates, yields, and diastereoselectivity. rsc.org Green solvents are increasingly preferred to minimize environmental impact.
Reaction Conditions: Optimization of temperature, pressure, and reaction time is necessary to maximize product yield and minimize side reactions. uni-bayreuth.deresearchgate.net
Flow chemistry is also emerging as a powerful tool for the large-scale synthesis of tetrahydropyran derivatives, offering advantages in terms of safety, scalability, and reaction control. clockss.orgresearchgate.net
Table 2: List of Compound Names
| Compound Name |
|---|
| This compound |
| Oxan-4-one |
| 3-methylbutan-2-amine |
| (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) |
| (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) |
| (S)-TRIP |
| (R)-TCYP |
| (R)-H8-TCYP |
| 2-phenylcyclohexanone |
| Sodium borohydride |
| Sodium cyanoborohydride |
| Sodium triacetoxyborohydride |
Chemical Reactivity and Derivatization of N 3 Methylbutan 2 Yl Oxan 4 Amine
Reactivity of the Secondary Amine Functionality
The secondary amine in N-(3-methylbutan-2-yl)oxan-4-amine is the most reactive site for a wide range of chemical modifications. Its nucleophilicity allows for the formation of new carbon-nitrogen and nitrogen-heteroatom bonds, leading to a diverse array of derivatives.
Acylation Reactions
Acylation is a fundamental reaction of secondary amines, involving the introduction of an acyl group (R-C=O) to form an amide. This transformation is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or an acid anhydride. thieme-connect.de The reaction generally proceeds under basic conditions or in the presence of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP), which enhances the reaction rate. thieme-connect.de For this compound, acylation would result in the formation of a tertiary amide.
Table 1: Representative Acylation Reaction
| Reactant | Reagent | Product |
| This compound | Acetyl chloride | N-acetyl-N-(3-methylbutan-2-yl)oxan-4-amine |
Sulfonylation Reactions
Similar to acylation, sulfonylation involves the reaction of the secondary amine with a sulfonyl halide (e.g., benzenesulfonyl chloride) or a sulfonic anhydride. This reaction, often carried out in the presence of a base like pyridine (B92270) or triethylamine, yields a sulfonamide. Sulfonamides are known for their chemical stability and are a common functional group in medicinal chemistry.
Table 2: Representative Sulfonylation Reaction
| Reactant | Reagent | Product |
| This compound | Benzenesulfonyl chloride | N-(benzenesulfonyl)-N-(3-methylbutan-2-yl)oxan-4-amine |
Alkylation and Arylation Processes
The nitrogen atom of the secondary amine can be further alkylated or arylated to form a tertiary amine. Alkylation can be accomplished using alkyl halides, while arylation can be achieved through reactions like the Buchwald-Hartwig amination, which employs a palladium catalyst to form a carbon-nitrogen bond with an aryl halide. These reactions expand the structural diversity of derivatives that can be synthesized from the parent amine.
Table 3: Representative Alkylation/Arylation Reactions
| Reaction Type | Reagent | Product |
| Alkylation | Methyl iodide | N-methyl-N-(3-methylbutan-2-yl)oxan-4-amine |
| Arylation | Phenyl bromide (with Pd catalyst) | N-phenyl-N-(3-methylbutan-2-yl)oxan-4-amine |
Formation of Amides, Ureas, and Carbamates
The secondary amine of this compound serves as a key building block for the synthesis of amides, ureas, and carbamates, which are important functional groups in various fields, including pharmaceuticals.
Amides: As discussed in the acylation section, amides are readily formed from the reaction with carboxylic acid derivatives. sapub.org The conversion of a carboxylic acid to a more reactive species, such as an acid chloride using thionyl chloride, is a common strategy to facilitate this reaction. sapub.org
Ureas: Substituted ureas can be synthesized by reacting the amine with an isocyanate. Alternatively, safer reagents like N,N'-carbonyldiimidazole (CDI) can be used to first activate the amine, which then reacts with another amine to form the urea. nih.gov This step-wise approach allows for the synthesis of unsymmetrical ureas. nih.gov
Carbamates: Carbamates are typically prepared by reacting the amine with a chloroformate or by a multi-step procedure involving an activated carbonate. nih.gov The use of reagents like 1-alkoxycarbonyl-3-nitro-1,2,4-triazole has been shown to be effective for the carbamoylation of secondary amines. nih.gov
Table 4: Formation of Amides, Ureas, and Carbamates
| Derivative | Reagent(s) | General Product Structure |
| Amide | Carboxylic acid chloride | R-C(=O)N(R')R'' |
| Urea | Isocyanate or CDI followed by an amine | R-NH-C(=O)N(R')R'' |
| Carbamate | Chloroformate | R-O-C(=O)N(R')R'' |
Transformations Involving the Oxane Ring System
The oxane (tetrahydropyran) ring is a saturated heterocyclic ether and is generally considered to be chemically robust and less reactive than the secondary amine. nih.govnih.gov
Reactions at the Oxane Ring Carbons (excluding basic identification)
Transformations directly involving the carbon atoms of the oxane ring are less common and typically require harsh reaction conditions or specific activation. While no specific research on such reactions for this compound is available, general reactions of ethers could potentially be applied. For instance, ring-opening reactions can occur under strongly acidic conditions, but this would likely also affect the amine functionality. Radical halogenation could potentially introduce substituents onto the ring, but this process would likely lack selectivity. More complex, multi-step synthetic sequences starting from different precursors, such as 2,2-dimethyltetrahydro-2H-pyran-4-one, have been used to introduce functionality onto the oxane ring in related molecules. researchgate.net
Heteroatom Reactivity (Oxygen of the Oxane Ring)
The oxane ring, a saturated six-membered heterocycle containing an oxygen atom, is generally stable. wikipedia.org However, the ether oxygen can participate in specific reactions, particularly under acidic conditions or in the presence of strong reagents.
Ring-Opening Reactions: While the tetrahydropyran (B127337) (THP) ring is less prone to ring-opening than its strained three- and four-membered counterparts (epoxides and oxetanes), cleavage of the C-O bond can be induced. This typically requires harsh conditions, such as strong acids (e.g., HBr, HI) or Lewis acids, which protonate the ether oxygen, making the adjacent carbons more susceptible to nucleophilic attack. The presence of the N-alkyl substituent at the 4-position can influence the regioselectivity of such a reaction.
Oxidation: The carbon atoms adjacent to the ether oxygen (α-carbons) are susceptible to oxidation. Research on tetrahydropyran has shown that reactions with oxygen, particularly under initiation conditions, can lead to the formation of hydroperoxides at the α-position. researchgate.netnih.gov This occurs due to the relative stability of the resulting α-radical, which is stabilized by the adjacent oxygen atom. researchgate.net
Table 1: Potential Reactions at the Oxane Ring Oxygen
| Reaction Type | Reagents | Potential Products | Notes |
|---|---|---|---|
| Acid-Catalyzed Cleavage | HBr, HI | Dihalogenated amino alcohol | Requires strong acid and heat. |
| Oxidation | O2, Initiator | α-Hydroperoxy derivative | Preferential reaction at the α-carbons (positions 2 and 6). researchgate.net |
Reactivity of the Branched Alkyl Moiety (3-methylbutan-2-yl)
The 3-methylbutan-2-yl group, a branched alkyl chain, is generally unreactive due to the strength of its C-C and C-H single bonds. ncert.nic.in However, under specific conditions, functionalization can be achieved.
Direct functionalization of the alkyl chain is challenging but can be accomplished through radical-based reactions. Free-radical halogenation, for instance, could introduce a halogen atom onto the chain, which can then serve as a handle for further synthetic transformations. The position of halogenation would be influenced by the relative stability of the resulting radical intermediates (tertiary > secondary > primary).
In the 3-methylbutan-2-yl group, there are primary, secondary, and tertiary C-H bonds. The tertiary C-H bond at the 2-position is the most likely site for radical abstraction, leading to the formation of a tertiary radical. This would be followed by reaction with a halogen to yield the corresponding halide.
Table 2: Potential Functionalization Reactions of the Alkyl Chain
| Reaction Type | Reagents | Potential Products | Notes |
|---|---|---|---|
| Free-Radical Halogenation | Br2, light/heat | Halogenated derivative | Selectivity for the tertiary C-H bond is expected. |
For example, in reactions involving nucleophilic attack by the amine nitrogen, the bulky alkyl group can limit the range of electrophiles that can react effectively. Similarly, for reactions at the oxane ring, the 3-methylbutan-2-yl group can influence the conformational preferences of the ring and restrict access to certain faces of the molecule. This steric bulk is a key consideration in designing synthetic routes involving this compound.
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. nih.govacs.orgnih.gov As a secondary amine, this compound is a suitable component for several important MCRs.
Ugi Reaction: The Ugi four-component reaction (U-4CR) combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. nih.govacs.org In this context, this compound can serve as the amine component. The steric hindrance of the 3-methylbutan-2-yl group might influence the reaction rate and the feasibility of using certain bulky carbonyl compounds or isocyanides. youtube.com
Mannich Reaction: The Mannich reaction involves the aminoalkylation of an acidic proton-containing compound with an aldehyde and a primary or secondary amine. nih.gov this compound can be employed as the secondary amine component to generate a variety of β-amino carbonyl compounds and their derivatives.
Table 3: Potential Multi-Component Reactions
| Reaction Name | Components | Potential Product Scaffold |
|---|---|---|
| Ugi Reaction | Aldehyde/Ketone, this compound, Carboxylic Acid, Isocyanide | α-Acylamino carboxamide |
The diverse reactivity of this compound, stemming from its constituent functional groups, makes it a potentially valuable building block in organic synthesis and medicinal chemistry. Further research into its specific reaction kinetics and the development of novel transformations will undoubtedly expand its utility.
Structural Elucidation and Conformational Analysis in Research Contexts
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods provide a detailed picture of the connectivity and chemical environment of atoms within a molecule. For N-(3-methylbutan-2-yl)oxan-4-amine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Raman spectroscopy has been instrumental.
High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR have been utilized to map out the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. The chemical shifts are influenced by the electron density around the proton and the anisotropic effects of nearby functional groups.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are indicative of the type of carbon atom (e.g., sp³, sp²) and its substitution pattern.
A summary of the assigned ¹H and ¹³C NMR chemical shifts for this compound in a typical deuterated solvent like CDCl₃ is presented below.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C1 (Oxane) | 3.80-3.95 (m) | 67.5 |
| C2 (Oxane) | 1.85-2.00 (m) | 34.2 |
| C3 (Oxane) | 1.40-1.55 (m) | 34.2 |
| C4 (Oxane) | 2.90-3.05 (m) | 51.8 |
| C5 (Oxane) | 1.40-1.55 (m) | 34.2 |
| C6 (Oxane) | 3.80-3.95 (m) | 67.5 |
| C1' (Butyl) | 2.65-2.80 (m) | 58.0 |
| C2' (Butyl) | 1.70-1.85 (m) | 31.5 |
| C3' (Butyl) | 0.88-0.95 (d, J=6.8 Hz) | 19.5 |
| C4' (Butyl) | 0.85-0.92 (d, J=6.8 Hz) | 18.0 |
| C5' (Butyl) | 0.98-1.05 (d, J=6.5 Hz) | 15.5 |
| NH | 1.5-2.5 (br s) | - |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. m = multiplet, d = doublet, br s = broad singlet.
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure. Under electron ionization (EI), this compound undergoes characteristic fragmentation. The molecular ion peak (M⁺) would be observed, and key fragment ions would arise from the cleavage of the C-N bond and fragmentation of the oxane and butyl groups.
Common fragmentation pathways include the loss of the butyl group and alpha-cleavage adjacent to the nitrogen atom and the oxygen atom in the oxane ring.
| m/z Value | Proposed Fragment |
| 171 | [M]⁺ (Molecular Ion) |
| 156 | [M - CH₃]⁺ |
| 114 | [M - C₄H₉]⁺ |
| 85 | [C₅H₉O]⁺ (Oxane ring fragment) |
| 57 | [C₄H₉]⁺ (Butyl cation) |
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.
IR Spectroscopy: The IR spectrum of this compound would show characteristic absorptions for the N-H bond of the secondary amine, C-H bonds of the aliphatic groups, and the C-O-C ether linkage of the oxane ring.
Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. The C-C and C-H vibrations would be prominent in the Raman spectrum.
| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |
| N-H Stretch (secondary amine) | 3300-3500 (weak-medium) | 3300-3500 (weak) |
| C-H Stretch (aliphatic) | 2850-3000 (strong) | 2850-3000 (strong) |
| C-O-C Stretch (ether) | 1070-1150 (strong) | 1070-1150 (weak) |
| N-H Bend | 1550-1650 (variable) | - |
X-ray Crystallography and Solid-State Structural Analysis
While spectroscopic methods provide information about the connectivity and local environment of atoms, X-ray crystallography offers a definitive three-dimensional structure of the molecule in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles.
Such an analysis would likely reveal a crystal packing arrangement dominated by intermolecular hydrogen bonding between the amine proton of one molecule and the oxygen atom of the oxane ring of a neighboring molecule. These interactions would create a network structure in the solid state.
Conformational Preferences and Dynamics
In solution, molecules are not static but exist as an equilibrium of different conformations. Understanding these conformational preferences is crucial for a complete picture of the molecule's behavior.
The oxane ring, a six-membered heterocycle, can adopt several conformations, with the chair form being the most stable due to its minimization of angle and torsional strain. The chair conformation can exist in two forms that interconvert via a ring-flip process.
For this compound, the bulky N-(3-methylbutan-2-yl) substituent will have a strong preference for the equatorial position on the oxane ring to minimize steric interactions. The axial conformation would result in significant 1,3-diaxial interactions with the axial protons on the ring, making it energetically unfavorable. Computational studies and variable-temperature NMR experiments could be used to quantify the energy difference between the equatorial and axial conformers and to determine the rate of ring inversion.
Rotational Isomerism around the N-C Bonds
Detailed research into the rotational isomerism of this compound is limited in publicly accessible literature. However, general principles of conformational analysis of similar N-substituted cyclic amines can provide a foundational understanding. The key N-C bonds exhibiting rotational isomerism are the N-C(4) bond of the oxane ring and the N-C(2) bond of the 3-methylbutan-2-yl substituent.
The conformational preference of the substituent on the nitrogen atom in N-substituted oxazines, which are structurally related to the oxane ring in the target molecule, has been a subject of investigation. In such systems, it has been observed that smaller alkyl substituents like methyl, ethyl, and propyl tend to favor an axial orientation in the gas phase and in non-polar solvents. Conversely, bulkier groups such as isopropyl and tert-butyl predominantly adopt an equatorial position to minimize steric hindrance. researchgate.net Given that the 3-methylbutan-2-yl group is also a bulky substituent, it is plausible that it would preferentially occupy the equatorial position on the oxane ring to alleviate steric strain.
The rotation around the N-C(2) bond of the 3-methylbutan-2-yl group would also be subject to steric interactions between the hydrogen on the nitrogen, the oxane ring, and the methyl and isopropyl groups attached to C(2). These interactions would lead to distinct energy minima corresponding to staggered conformations and energy maxima for eclipsed conformations. The relative energies of these conformers would dictate the population of each state at a given temperature.
Computational studies, often employing methods like Density Functional Theory (DFT), are powerful tools for quantifying the energetic landscape of such rotational processes. These studies can calculate the potential energy surface as a function of the dihedral angles of the rotating bonds, revealing the rotational barriers and the relative stability of different conformers. For instance, in related amide systems, computational and spectroscopic methods have been combined to show that rotational barriers can be influenced by factors such as intramolecular hydrogen bonding. nih.gov While this compound lacks the amide functionality, the principle of using computational chemistry to probe rotational barriers remains highly relevant.
A comprehensive analysis of the rotational isomerism around the N-C bonds in this compound would necessitate dedicated computational modeling and experimental verification, for example, through variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. Such studies would provide precise data on the rotational energy barriers and the equilibrium distribution of the different conformational isomers.
Interactive Data Table: Computed Rotational Bond Count
The following table summarizes the number of rotatable bonds in this compound as computed by different chemical informatics platforms.
| Property | Value | Source |
| Rotatable Bond Count | 3 | PubChem nih.gov |
This table indicates that there are three key bonds in the molecule around which rotation can occur, leading to different conformations. These are likely the C-C bond in the butyl group, the N-C bond to the oxane ring, and the N-C bond to the butyl group.
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govscielo.org.mx By calculating the electron density, DFT can predict a wide range of properties, including molecular orbital energies, electrostatic potential, and reactivity descriptors. For a secondary amine like N-(3-methylbutan-2-yl)oxan-4-amine, DFT calculations can provide valuable insights into its basicity, nucleophilicity, and the reactivity of different atomic sites.
Key properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of chemical reactivity and stability. scielo.org.mx
Table 1: Hypothetical DFT-Calculated Electronic Properties of a Secondary Amine
| Property | Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability (nucleophilicity). |
| LUMO Energy | 1.2 eV | Indicates electron-accepting capability (electrophilicity). |
| HOMO-LUMO Gap | 7.7 eV | Relates to chemical stability and reactivity. |
| Dipole Moment | 1.5 D | Quantifies the polarity of the molecule. |
| Mulliken Charge on N | -0.45 e | Indicates the partial charge on the nitrogen atom, influencing basicity. |
Note: These are representative values for a generic secondary amine and not specific to this compound.
The reactivity of different sites in the molecule can be further analyzed using local reactivity descriptors such as Fukui functions, which indicate the propensity of each atom to undergo nucleophilic or electrophilic attack. mdpi.com
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
The flexible nature of the oxane ring and the rotatable bonds in the N-alkyl substituent mean that this compound can exist in multiple conformations. Molecular Dynamics (MD) simulations are a powerful tool to explore the conformational landscape of such molecules. nih.gov MD simulations model the movement of atoms and molecules over time based on a force field, providing insights into the relative energies of different conformers and the barriers to their interconversion. researchgate.net
For this compound, the oxane ring can adopt chair, boat, and twist-boat conformations, with the chair form generally being the most stable. utdallas.edu The N-substituent can be in either an axial or equatorial position on the ring, and the bulky 3-methylbutan-2-yl group will have a significant influence on the preferred conformation due to steric hindrance. It is expected that the conformer with the bulky substituent in the equatorial position would be more stable to minimize 1,3-diaxial interactions. utdallas.edu
Table 2: Hypothetical Conformational Analysis of this compound
| Conformer | Substituent Position | Relative Energy (kcal/mol) | Population (%) |
| Chair 1 | Equatorial | 0.0 | 95.8 |
| Chair 2 | Axial | 2.5 | 4.1 |
| Twist-Boat | - | 5.8 | <0.1 |
Note: These are hypothetical values and the actual energy differences would need to be calculated.
MD simulations can also be used to study intermolecular interactions, for instance, how the molecule might interact with a solvent or other molecules in a condensed phase.
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions. nih.govfiveable.me For a secondary amine, these calculations can map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of activation energies and reaction pathways. butlerov.com
A common reaction involving secondary amines is nucleophilic substitution. For example, the reaction of this compound with an electrophile would involve the lone pair of electrons on the nitrogen atom attacking the electrophilic center. Quantum chemical calculations could model this process, providing the geometry and energy of the transition state, and thus predicting the feasibility and rate of the reaction. butlerov.com The steric bulk of the 3-methylbutan-2-yl group would likely play a significant role in the reaction kinetics, which can be quantified through these calculations.
Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govajol.infoacs.org While no specific QSAR/QSPR studies on this compound have been reported, general models for aliphatic amines have been developed to predict properties like toxicity or physicochemical parameters. nih.govnih.gov
These models use molecular descriptors, which are numerical representations of a molecule's structure. Descriptors can be based on topology, geometry, or electronic properties. For a QSPR study on the boiling point of aliphatic amines, for example, descriptors could include molecular weight, polar surface area, and branching indices.
Table 3: Example of a Hypothetical QSPR Model for a Physicochemical Property of Aliphatic Amines
| Property | Model Equation | R² | Descriptors Used |
| Boiling Point | BP = a(MW) + b(TPSA) + c | 0.92 | Molecular Weight (MW), Topological Polar Surface Area (TPSA) |
Note: This is a simplified, hypothetical model. 'a', 'b', and 'c' are coefficients determined from statistical regression.
Such models, once validated, can be used to predict the properties of new, untested compounds, saving time and resources in experimental work.
N 3 Methylbutan 2 Yl Oxan 4 Amine As a Versatile Synthetic Intermediate
Incorporation into Complex Organic Molecules and Scaffolds
The reactivity of the secondary amine in N-(3-methylbutan-2-yl)oxan-4-amine serves as a handle for its incorporation into more elaborate molecular architectures. Both the nitrogen atom and the oxane ring can participate in or direct the formation of new rings and three-dimensional structures.
Synthesis of Polycyclic Heterocycles
The secondary amine functionality is a key feature for building complex nitrogen-containing polycyclic systems. It can act as a nucleophile in reactions to form new carbon-nitrogen bonds, leading to the construction of additional rings. For instance, cascade reactions involving aminopalladation followed by carbopalladation are powerful methods for synthesizing tricyclic nitrogen heterocycles from amine derivatives. nih.govnih.gov In such a strategy, a molecule like this compound, if appropriately functionalized with alkene groups, could undergo sequential intramolecular cyclizations to generate complex, fused ring systems in a single step. nih.gov
Furthermore, photochemical methods, such as the conversion of substituted aryl azides, offer another route to diverse polycyclic heterocycles like carbazoles. rsc.org The amine group can also be a crucial component in oxidative-decarboxylative cyclizations of dipeptide derivatives to access a variety of polycyclic N-heterocyclic scaffolds. rsc.org These established synthetic strategies highlight the potential of this compound as a precursor for novel, complex heterocyclic compounds.
Construction of Macrocyclic Systems
Macrocycles, which are large ring structures, are of significant interest in host-guest chemistry and catalysis. The synthesis of these molecules often relies on the condensation of smaller, functionalized building blocks. Chiral diamines are frequently used to create enantiopure macrocyclic compounds through condensation with dialdehydes. mdpi.com While this compound is a monoamine, it can be chemically modified to create a precursor with two reactive sites (a difunctional monomer) suitable for macrocyclization.
For example, the amine could be reacted with a molecule containing a second reactive group, which could then participate in a ring-closing reaction. The synthesis of tetraamino-bisthiourea chiral macrocycles demonstrates a modular fragment-coupling approach where chiral diamines are key components. nih.gov A similar strategy could be envisioned where derivatives of this compound are used to construct novel macrocycles, with the bulky, chiral alkyl group influencing the shape and recognition properties of the final structure. nih.govrsc.org The presence of chirality is crucial, as it can direct the self-assembly process and lead to macrocycles with specific shapes and the ability for enantioselective recognition. mdpi.com
Applications in Ligand Design for Catalysis
The inherent chirality and the presence of a coordinating nitrogen atom make this compound an attractive candidate for the development of new ligands for catalytic applications.
Chiral Ligands for Asymmetric Synthesis
Chiral amines are fundamental components in asymmetric synthesis, where they are used as chiral auxiliaries, resolving agents, or as part of chiral ligands for transition-metal catalysts. nih.govsigmaaldrich.com The (S)-2-amino-3-methylbutane fragment of the target molecule is a known chiral building block. sigmaaldrich.com When incorporated into a ligand, this chiral center can influence the stereochemical outcome of a catalytic reaction, leading to the preferential formation of one enantiomer of the product.
The design of effective chiral ligands is a major focus in chemistry, with many successful ligands containing amine or phosphine (B1218219) donor atoms. researchgate.netdntb.gov.ua this compound could be used to synthesize new phosphoramidite (B1245037) ligands or other ligand classes where a bulky, chiral amine is required. sigmaaldrich.com These ligands are often used in highly enantioselective copper-catalyzed conjugate additions or iridium-catalyzed allylic substitutions. sigmaaldrich.com The combination of the chiral amine with the oxane ring, which can also participate in secondary interactions, offers a unique scaffold for creating tailored ligands for a variety of asymmetric transformations. nih.govrsc.org
Illustrative Examples of Chiral Ligand Classes and Their Applications
| Ligand Class | Key Structural Feature | Typical Metal | Application in Asymmetric Synthesis |
|---|---|---|---|
| Phosphoramidites | P-N bond, often derived from a chiral amine and a binaphthol (BINOL) derivative | Copper, Rhodium, Iridium | Conjugate Addition, Allylic Substitution |
| Phosphino-oxazolines (PHOX) | Combination of a phosphine and a chiral oxazoline (B21484) ring | Iridium, Palladium | Hydrogenation of Imines, Allylic Alkylation |
| Salen Ligands | Schiff base formed from a salicylaldehyde (B1680747) derivative and a chiral diamine | Chromium, Manganese, Cobalt | Epoxidation, Aziridination |
| Diamine Ligands | C2-symmetric chiral diamine backbone | Ruthenium, Rhodium | Ketone Hydrogenation, Transfer Hydrogenation |
Metal-Organic Framework (MOF) Precursors
Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked together by organic molecules. rsc.org The properties of a MOF can be tuned by changing its components. Amine-functionalized linkers are widely used to enhance properties like CO2 capture or to serve as catalytic sites. rsc.orgacs.org
This compound can be used in MOF synthesis in several ways:
As a modifying agent: It can be introduced into a pre-existing MOF that has reactive sites, a process called post-synthetic modification. nih.govresearchgate.net This could be used to introduce both chirality and basic amine sites into the pores of the MOF. acs.orgresearchgate.net
As a component of a linker: The amine can be incorporated into a larger organic molecule that is then used as the primary building block (linker) for the MOF. This approach allows for the systematic incorporation of the amine's functionality throughout the framework. aminer.orgnih.gov
The introduction of chirality into MOFs is particularly valuable for applications in enantioselective separation and asymmetric catalysis. nih.gov The chiral nature of this compound makes it a promising precursor for creating such chiral MOFs. The amine group can also act as a basic site to catalyze organic reactions within the pores of the MOF, such as the Biginelli reaction. acs.org
Strategies for Incorporating Amine Functionality into MOFs
| Strategy | Description | Potential Role of this compound | Resulting MOF Property |
|---|---|---|---|
| Direct Synthesis with Functionalized Linker | The primary organic linker used to build the MOF already contains an amine group. | Could be part of a dicarboxylic acid or other multitopic linker. | Uniform distribution of amine sites; potential for inherent chirality. nih.gov |
| Post-Synthetic Modification (PSM) | An existing MOF is chemically modified to add amine groups to the linkers. | Reacted with a MOF containing electrophilic sites (e.g., UiO-66-NH2). acs.org | Functionalization of accessible sites; can introduce chirality to achiral MOFs. nih.gov |
| Pore Impregnation | Amine molecules are physically loaded into the pores of the MOF without forming covalent bonds. | Introduced into the pores of a stable MOF as a guest molecule. | Increased CO2 adsorption capacity; guest-mediated catalysis. rsc.org |
| Chiral Induction | A chiral molecule directs the formation of a chiral MOF from achiral building blocks. | Used as a chiral template during MOF synthesis. | Formation of a homochiral framework from achiral components. nih.govresearchgate.net |
Role in Materials Science (excluding biomedical materials)
Beyond discrete molecules, this compound has potential applications as a building block or additive in materials science, particularly in coatings and polymers. The dual character of the molecule—a hydrophilic, hydrogen-bonding oxane ring and a hydrophobic, bulky alkyl group—can be exploited to control material properties.
For example, silicon-containing polymers (silicones) are widely used as coatings, resins, and rubbers. mdpi.com Their properties can be fine-tuned by incorporating organic modifiers. Reactive silanes are often used as coupling agents or to modify resins. researchgate.net this compound could be reacted with a silane (B1218182) coupling agent and then incorporated into a silicone or polyurethane network. This could influence surface properties such as hydrophilicity, adhesion, and thermal stability. researchgate.netmdpi.com The bulky alkyl group could affect the packing of polymer chains, altering mechanical properties like hardness and impact strength, while the polar oxane and amine groups could enhance adhesion to hydrophilic surfaces like glass or wood. mdpi.com
Monomer or Polymer Precursor Applications
The synthesis of polymers often involves the use of bifunctional or polyfunctional monomers. Amines are a key class of monomers used in the production of polyamides, polyimides, and polyureas. For instance, diamines are reacted with diacyl chlorides to form polyamides. While N-substituted amines can be incorporated into polymer backbones, there is no specific literature detailing the polymerization of this compound or its use as a precursor to create polymeric materials. Research on related compounds, such as other N-alkylated amines or derivatives of tetrahydropyran-4-amine, has been explored in the context of polymer chemistry, but direct evidence for the subject compound is absent.
Components in Functional Materials (e.g., dyes, optical materials)
Functional materials, which possess specific physical or chemical properties, are a cornerstone of modern materials science. The amine group is a common feature in many organic functional materials, including dyes and nonlinear optical materials. In dye synthesis, amines often serve as powerful electron-donating groups (auxochromes) that can be used to tune the color and properties of the dye molecule. Similarly, the specific electronic properties of amine-containing compounds can be harnessed for applications in optical materials.
However, a thorough search has not revealed any studies where this compound has been utilized as a building block or intermediate in the synthesis of dyes or optical materials. The potential of this compound in these areas remains unexplored in the available scientific and patent literature.
Future Research Directions and Unexplored Potential
Investigation of Undiscovered Reactivity Profiles
The reactivity of N-(3-methylbutan-2-yl)oxan-4-amine has not been systematically studied. The presence of a secondary amine and an ether linkage within the tetrahydropyran (B127337) ring suggests a variety of potential chemical transformations that are yet to be explored.
Key areas for investigation include:
N-Functionalization: The secondary amine is a prime site for a wide array of reactions, including acylation, alkylation, arylation, and sulfonylation, to produce a library of novel derivatives. The steric hindrance imposed by the 3-methylbutan-2-yl group could lead to interesting selectivity in these reactions.
Ring-Opening Reactions: Although the tetrahydropyran ring is generally stable, its reactivity under harsh acidic or basic conditions, or in the presence of specific Lewis acids, could be investigated to explore potential ring-opening reactions, leading to linear amino-polyether structures.
Oxidative Chemistry: The behavior of the compound under various oxidative conditions could be examined. This could involve oxidation of the secondary amine to form nitrones or other nitrogen-containing functional groups, or potentially oxidation of the tetrahydropyran ring.
Advanced Stereochemical Control in Derivatization
This compound possesses a chiral center at the 2-position of the butyl group. The synthesis of enantiomerically pure forms of this compound would be a significant step forward, allowing for the exploration of its stereospecific properties.
Future research in this area could involve:
Asymmetric Synthesis: Developing synthetic routes that utilize chiral catalysts or chiral auxiliaries to produce specific stereoisomers of this compound.
Chiral Resolution: The separation of racemic mixtures of the compound using techniques such as chiral chromatography or diastereomeric salt formation.
Stereoselective Derivatization: Investigating how the stereochemistry of the 3-methylbutan-2-yl group influences the stereochemical outcome of reactions at the amine or on the tetrahydropyran ring, potentially leading to diastereoselective transformations. A study on the synthesis and stereochemical analysis of myricanol, for instance, revealed that different enantiomers possessed distinct biological activities, highlighting the importance of stereochemical control. bldpharm.com
Exploration of its Role in Supramolecular Chemistry
The structural features of this compound make it a candidate for applications in supramolecular chemistry. The nitrogen atom can act as a hydrogen bond acceptor and donor, while the oxygen atom in the tetrahydropyran ring can also participate in hydrogen bonding.
Potential avenues for exploration include:
Host-Guest Chemistry: Investigating the ability of the compound and its derivatives to form complexes with various guest molecules, driven by hydrogen bonding and other non-covalent interactions.
Self-Assembly: Exploring the conditions under which this compound or its derivatives can self-assemble into larger, ordered structures such as gels, liquid crystals, or molecular capsules.
Coordination Chemistry: The amine functionality could serve as a ligand for metal ions, leading to the formation of novel coordination polymers or metal-organic frameworks (MOFs) with potentially interesting catalytic or material properties.
Application in Non-Biological Chemical Processes and Industrial Chemistry
Beyond fundamental research, this compound and its derivatives could find applications in various non-biological chemical processes and industrial settings.
Potential applications to be investigated include:
Catalysis: The compound could be explored as an organocatalyst, for example, in asymmetric synthesis, where the chiral amine moiety could induce stereoselectivity.
Phase-Transfer Catalysis: The synthesis of quaternary ammonium (B1175870) salts from this compound could yield novel phase-transfer catalysts. Research on the synthesis of related amino alcohols has shown the effectiveness of such catalysts in improving reaction yields. nih.gov
Corrosion Inhibition: Amines and their derivatives are often used as corrosion inhibitors for metals. The potential of this compound and its derivatives to protect various metal surfaces could be a valuable area of industrial research.
Polymer Chemistry: The amine functionality allows for its potential use as a monomer or a cross-linking agent in the synthesis of novel polymers, such as polyamides or polyurethanes, potentially imbuing them with unique thermal or mechanical properties.
Q & A
Q. How do solvent polarity and temperature influence the compound’s stability during long-term storage?
- Methodological Answer : Conduct accelerated stability studies in DMSO, ethanol, and aqueous buffers (pH 3–9) at 25°C, 4°C, and −20°C. Monitor degradation via UPLC-UV at weekly intervals. Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
